molecular formula C5H9NO2 B032310 4-hydroxy-2-Piperidinone CAS No. 476014-76-3

4-hydroxy-2-Piperidinone

Cat. No. B032310
M. Wt: 115.13 g/mol
InChI Key: PRCAKTIAKXMBQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-piperidinone derivatives can be achieved through various methods. One notable approach is the tandem aza[4 + 2]/allylboration reaction, which affords polysubstituted piperidine derivatives with high stereocontrol from a reaction of 4-borono-1-azadienes, maleimides, and aldehydes (Tailor & Hall, 2000). Another method involves the one-pot three-component reaction of salicylaldehyde, diethyl malonate, and piperidine, leading to the synthesis and molecular structure elucidation of specific derivatives stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-piperidinone derivatives is characterized by their ability to form stable crystalline structures through hydrogen bonding and other intermolecular interactions. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride showcases the importance of O-C-O-H…Cl- hydrogen bonds and N(1)+H…Cl- interactions in stabilizing the crystal structure (Szafran et al., 2007).

Chemical Reactions and Properties

4-Hydroxy-2-piperidinone and its derivatives participate in a variety of chemical reactions, leading to the formation of complex structures. For example, its reaction with benzylidenemalononitriles and α-cyanoacrylic esters results in the formation of 4H-pyrano[3,2-c]pyridines, demonstrating the compound's versatility in organic synthesis (Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of 4-hydroxy-2-piperidinone derivatives, such as their crystalline structure, are influenced by their molecular conformation and the presence of hydrogen bonds. The analysis of their crystal structures reveals insights into their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of 4-hydroxy-2-piperidinone derivatives are defined by their reactivity and the types of chemical bonds they can form. These properties are crucial for understanding their behavior in various chemical reactions, such as heterocyclization with methylamine, which leads to the formation of 3-hydroxy-4-piperidinones and 2-(α-hydroxyalkyl)-3-pyrrolidinones, demonstrating the compound's utility in organic synthesis (Zvonok et al., 1988).

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : It serves as a key intermediate for the synthesis of 3,4-trans substituted piperidine derivatives, including a paroxetine analogue (Herdeis et al., 1996). Also, 4-Hydroxypiperidin-2-ones are used for the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).

  • Anticancer Potential : 5-Hydroxy-2-Piperidinone derivatives have shown effectiveness in suppressing the growth of HepG2 xenografts, indicating potential as an anticancer agent for early treatment of liver cancers (Zhang et al., 2019).

  • Anti-inflammatory Agents and Antioxidants : 4,5-Disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, were synthesized and tested for their anti-inflammatory and antioxidant properties (Geronikaki et al., 2003).

  • Herbicidal Activity : A substituted aryl-formyl piperidinone derivative demonstrated herbicidal activity and is considered a potential lead compound for developing green HPPD inhibitors (Fu et al., 2021).

  • Pharmacological and Agrochemical Activities : 4-Hydroxy-2-Piperidinone is found in various naturally occurring alkaloids and exhibits a range of pharmacological, agrochemical, and biological activities (R. R.M & Ilango S.S., 2014).

  • Anticonvulsant Activity : 3-Hydroxy-2-piperidinone derivatives have anticonvulsant activity, comparable to or better than valproic acid (Brouillette & Grunewald, 1984).

Safety And Hazards

The safety data sheet for 4-hydroxy-2-Piperidinone indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .

properties

IUPAC Name

4-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAKTIAKXMBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460054
Record name 4-hydroxy-2-Piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-2-Piperidinone

CAS RN

476014-76-3
Record name 4-hydroxy-2-Piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-piperidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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